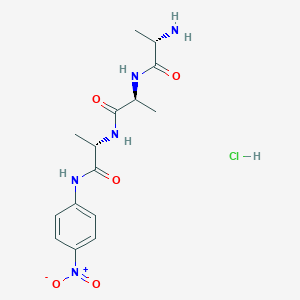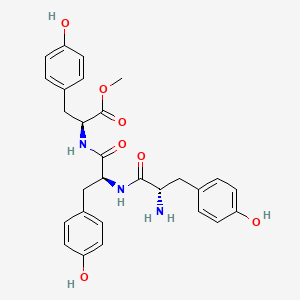![molecular formula C6H12BrN B1450628 2-Azaspiro[3.3]heptan-Hydrobromid CAS No. 1820712-22-8](/img/structure/B1450628.png)
2-Azaspiro[3.3]heptan-Hydrobromid
Übersicht
Beschreibung
2-Azaspiro[3.3]heptane hydrobromide is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the spiro ring system. The unique structure of 2-azaspiro[3.3]heptane hydrobromide makes it a valuable target in drug discovery and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[3.3]heptane hydrobromide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 2-Azaspiro[3It is known that this compound is a valuable synthetic target for drug discovery programs .
Mode of Action
The exact mode of action of 2-Azaspiro[3It is known that the compound is used in the synthesis of structurally complex molecules for dna-encoded library technology (delt) applications via photocatalysis .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[3It is known that the compound is used in the synthesis of unique and densely functionalized 2-oxa-1-azabicyclo [320]heptanes via [2+2] cycloaddition energy transfer sensitization .
Pharmacokinetics
The pharmacokinetics of 2-Azaspiro[3It is suggested that the compound has improved pharmacokinetics due to its lesser susceptibility to natural degrading enzymes .
Result of Action
The molecular and cellular effects of 2-Azaspiro[3It is known that the compound is used in the synthesis of unique and densely functionalized 2-oxa-1-azabicyclo [320]heptanes .
Biochemische Analyse
Biochemical Properties
2-Azaspiro[3.3]heptane hydrobromide plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. The spirocyclic structure of this compound allows it to form stable complexes with target proteins, enhancing its binding affinity and specificity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 2-Azaspiro[3.3]heptane hydrobromide can modulate the activity of certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-Azaspiro[3.3]heptane hydrobromide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in cellular behavior and function . Furthermore, 2-Azaspiro[3.3]heptane hydrobromide has been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . These effects highlight its potential as a tool for studying cellular mechanisms and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 2-Azaspiro[3.3]heptane hydrobromide exerts its effects through various mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, 2-Azaspiro[3.3]heptane hydrobromide can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azaspiro[3.3]heptane hydrobromide can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods .
Dosage Effects in Animal Models
The effects of 2-Azaspiro[3.3]heptane hydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on target pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 2-Azaspiro[3.3]heptane hydrobromide in preclinical studies.
Metabolic Pathways
2-Azaspiro[3.3]heptane hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-Azaspiro[3.3]heptane hydrobromide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 2-Azaspiro[3.3]heptane hydrobromide is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-Azaspiro[3.3]heptane hydrobromide plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2-Azaspiro[3.3]heptane hydrobromide within cells can affect its interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-azaspiro[3.3]heptane hydrobromide typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to engage triplet excited states in intermolecular coupling reactions .
Industrial Production Methods: Industrial production of 2-azaspiro[3.3]heptane hydrobromide may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azaspiro[3.3]heptane hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted analogues .
Vergleich Mit ähnlichen Verbindungen
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and shares similar structural features with 2-azaspiro[3.3]heptane.
2-Oxa-1-azaspiro[3.2.0]heptane: Another spirocyclic compound with a similar framework but with an oxygen atom incorporated into the ring system.
Uniqueness: 2-Azaspiro[3.3]heptane hydrobromide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a scaffold in drug discovery highlight its significance in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
2-azaspiro[3.3]heptane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.BrH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCROBBFJROOEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)


![acetic acid;(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1450564.png)


